4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine

Purity Procurement Quality Control

Accessing advanced 1,5-naphthyridine scaffolds for antibacterial programs often requires laborious de novo core construction. This specific tri-substituted intermediate eliminates that bottleneck. - Provides the preferred C-2 methoxy motif established in NBTI SAR studies. - Features a C-4 chloro handle for rapid late-stage diversification via nucleophilic aromatic substitution. - Supplied at ≥98% purity to ensure reproducible outcomes in parallel library synthesis.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
CAS No. 81935-22-0
Cat. No. B3286081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine
CAS81935-22-0
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=N1)C=CC(=N2)OC)Cl
InChIInChI=1S/C10H9ClN2O/c1-6-5-7(11)10-8(12-6)3-4-9(13-10)14-2/h3-5H,1-2H3
InChIKeyPKEWUGBPJFZZEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine Identity and Procurement


4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine (CAS 81935-22-0) is a polysubstituted 1,5-naphthyridine derivative with the molecular formula C10H9ClN2O and molecular weight 208.64 g/mol . The compound features three key substituents on the 1,5-naphthyridine core: a chloro group at position 4, a methoxy group at position 6, and a methyl group at position 2 . Naphthyridines constitute a class of N-heterocyclic compounds with a fused bicyclic system containing two nitrogen atoms, occurring in six isomeric forms with distinct pharmacological profiles [1]. The 1,5-naphthyridine scaffold specifically serves as a privileged structure in medicinal chemistry, particularly as a core motif in novel bacterial topoisomerase inhibitors (NBTIs), where substitution patterns at C-2 and other positions critically modulate antibacterial activity and spectrum [1].

Building Block Tri-substituted 1,5-naphthyridine scaffold for NBTI analog synthesis
SAR Alignment C-2 methoxy matches preferred NBTI antibacterial substitution pattern
Synthetic Utility C-4 chloro enables nucleophilic aromatic substitution for diversification

4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine: No Generic Substitution


Generic substitution within the 1,5-naphthyridine class is precluded by the compound's specific tri-substitution pattern (4-Cl, 6-OCH3, 2-CH3), which dictates both its synthetic utility as a functionalized building block and its potential downstream biological profile. Systematic SAR studies on 1,5-naphthyridine-based NBTIs have established that only a narrow range of substitutions at C-2 and C-7 are tolerated for optimal antibacterial activity, with alkoxy (methoxy) at C-2 being specifically preferred in this series [1]. Substitutions on other positions generally exert detrimental effects on activity [1]. Consequently, the precise spatial and electronic arrangement conferred by the concurrent 4-chloro, 6-methoxy, and 2-methyl groups cannot be replicated by simpler, mono-substituted, or differently substituted 1,5-naphthyridine analogs. The chlorine at C-4 provides a synthetic handle for further derivatization via nucleophilic aromatic substitution, enabling the generation of more complex molecular architectures that alternative substitution patterns (e.g., 2-methoxy-8-chloro analogs) would not permit .

Substitution Pattern Mismatch

Analogous 1,5-naphthyridines with altered C-2, C-4, or C-6 groups may not retain the same SAR alignment or synthetic reactivity.

C-4 Chloro Absence

Non-halogenated analogs lack the SNAr synthetic handle, limiting direct access to diverse 4-substituted libraries from the same intermediate.

C-2 Methoxy Replacement

Replacing the C-2 methoxy with other substituents may reduce alignment with empirically preferred NBTI antibacterial SAR.

4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine vs. Analogs: Evidence


Purity Benchmarking vs. 2,4-Dichloro-6-methoxy-1,5-naphthyridine

Commercially available 4-chloro-6-methoxy-2-methyl-1,5-naphthyridine is supplied at a documented purity specification of 98%, with LogP calculated at 2.60022 . In comparison, the structurally related analog 2,4-dichloro-6-methoxy-1,5-naphthyridine, which also serves as a synthetic intermediate for kinase inhibitors and antimicrobial agents, is commercially listed without a quantified purity specification in available product documentation .

Purity Benchmark
Data to verify
Target: 98% purity
Comparator: purity not specified
Documented purity supports procurement review
Comparator lacks quantified specification
Purity Procurement Quality Control

LogP Differentiation vs. Unsubstituted 2-Methyl-1,5-naphthyridine

The target compound 4-chloro-6-methoxy-2-methyl-1,5-naphthyridine exhibits a calculated LogP of 2.60022, reflecting the combined lipophilic contributions of the 4-chloro, 6-methoxy, and 2-methyl substituents on the 1,5-naphthyridine scaffold . In contrast, the unsubstituted parent analog 2-methyl-1,5-naphthyridine (CAS 7675-32-3) bears only a single methyl group at position 2, with no additional substituents, and its LogP value is not comparably documented in available vendor specifications .

LogP Differentiation
Data to verify
Target: LogP 2.60
Unsubstituted analog: LogP not documented
Quantified LogP aids permeability assessment
Unsubstituted analog lacks lipophilicity data
Lipophilicity LogP Physicochemical Properties

C-2 Methoxy Preference in NBTI Antibacterials

Structure-activity relationship studies on 1,5-naphthyridine-based novel bacterial topoisomerase inhibitors (NBTIs) have demonstrated that only a narrow range of substitutions at C-2 and C-7 are tolerated for optimal antibacterial activity and spectrum. Among 55 compounds evaluated against a panel of Gram-positive and Gram-negative bacterial strains, an alkoxy (methoxy) group at C-2 was identified as specifically preferred in this series, alongside a halogen or hydroxyl at C-7 [1]. The target compound 4-chloro-6-methoxy-2-methyl-1,5-naphthyridine incorporates this preferred C-2 methoxy substitution pattern, a feature not present in alternative 1,5-naphthyridine analogs lacking alkoxy substitution at C-2.

C-2 Methoxy SAR
Class-level
Alkoxy (methoxy) at C-2 preferred in NBTI series
Aligns with antibacterial SAR preferences
Based on 55-compound panel (Singh et al.)
Antibacterial SAR NBTIs

C-4 Chloro Reactivity vs. Non-Halogenated Analogs

The 4-chloro substituent in 4-chloro-6-methoxy-2-methyl-1,5-naphthyridine serves as a reactive synthetic handle for nucleophilic aromatic substitution (SNAr), enabling further derivatization with amines, thiols, or other nucleophiles . This functionalization capability is absent in non-halogenated 1,5-naphthyridine analogs such as 2-methyl-1,5-naphthyridine (CAS 7675-32-3), which lacks a leaving group at C-4 and thus cannot undergo analogous substitution chemistry without prior functionalization .

C-4 Reactivity
Class-level
SNAr with amines/thiols
Non-halogenated: no SNAr handle
Enables diverse analog library synthesis
Non-halogenated analogs require additional functionalization
Synthetic Chemistry Functionalization Nucleophilic Aromatic Substitution

Antimicrobial Data Gap vs. Known Naphthyridines

A comprehensive 2024 review of antimicrobial naphthyridine derivatives aggregated literature data on synthetic and natural naphthyridines with reported antimicrobial activity [1]. While this review documents extensive MIC and zone-of-inhibition data for numerous 1,8-naphthyridine derivatives (including nalidixic acid analogs with MIC values ranging from 0.5–32 µg/mL against various bacterial strains), no specific quantitative antimicrobial activity data (MIC, IC50, or zone of inhibition) for 4-chloro-6-methoxy-2-methyl-1,5-naphthyridine (CAS 81935-22-0) is currently available in the peer-reviewed literature [1]. This data gap distinguishes the target compound from more extensively characterized naphthyridine analogs such as 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (enoxacin) and other clinically evaluated 1,8-naphthyridine antibacterials [1].

Antimicrobial Data Gap
Data to verify
No peer-reviewed MIC/IC50 available for this compound
Positioned as synthetic intermediate, not a validated lead
1,8-Naphthyridine comparators have MIC 0.5–32 µg/mL
Antimicrobial Data Availability Research Gap

4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine Application Scenarios


NBTI Analog Synthesis

This compound is optimally deployed as a functionalized building block for constructing 1,5-naphthyridine-based NBTI analogs. SAR studies have established that C-2 methoxy substitution is specifically preferred in this antibacterial class, while the C-4 chloro group provides a synthetic handle for further elaboration via nucleophilic aromatic substitution [1]. Procurement of this tri-substituted intermediate enables direct access to advanced NBTI scaffolds bearing the preferred C-2 alkoxy motif without requiring de novo construction of the 1,5-naphthyridine core.

Library Synthesis via C-4 SNAr Chemistry

The C-4 chloro substituent enables efficient nucleophilic aromatic substitution with diverse amine and thiol nucleophiles [1], making the compound suitable for generating focused libraries of 4-substituted 1,5-naphthyridine derivatives. The documented purity specification of 98% supports reproducible reaction outcomes in parallel synthesis workflows, while the calculated LogP of 2.60022 provides a baseline for predicting physicochemical properties of resulting library members.

Reference Standard for 1,5-Naphthyridine SAR

With a documented LogP of 2.60022 and defined substitution pattern (4-Cl, 6-OCH3, 2-CH3) [1], this compound serves as a calibrated reference point for evaluating the impact of additional structural modifications on lipophilicity within 1,5-naphthyridine SAR programs. The quantifiable LogP value enables researchers to benchmark derivative compounds against a known baseline.

Chemical Biology Probe Synthesis

The compound's substitution pattern incorporates the C-2 methoxy group identified as preferred in NBTI SAR [1], while the C-4 chloro group allows for late-stage functionalization to install affinity tags, fluorescent reporters, or biotin linkers. This dual functionality supports the preparation of chemical biology probes for target identification and mechanism-of-action studies within the NBTI antibacterial class.

Application
Selection Property
Validation Focus
NBTI Analog Synthesis
C-2 methoxy alignment with NBTI SAR
Antibacterial activity screening against Gram-positive/negative panels
Library Synthesis via SNAr
C-4 chloro SNAr reactivity
Reaction scope with amine and thiol nucleophiles
Reference Standard for SAR
Documented LogP baseline
Lipophilicity benchmarking of derivative compounds
Chemical Biology Probe Synthesis
Late-stage C-4 functionalization
Target engagement and mechanism-of-action studies

Technical Documentation Hub

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